molecular formula C21H23F2N3O3 B2602940 N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954084-32-3

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2602940
CAS No.: 954084-32-3
M. Wt: 403.43
InChI Key: QSRXFSSKEIZYGD-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine atoms on the phenyl ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 2,5-difluorophenyl group: This step involves the use of a fluorinated phenyl derivative, which is introduced via a nucleophilic substitution reaction.

    Attachment of the morpholine moiety: The morpholine ring is incorporated through a nucleophilic substitution reaction, often using a phenylmorpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)ethyl)oxalamide
  • N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)butyl)oxalamide

Uniqueness

N1-(2,5-difluorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3/c22-16-7-8-17(23)18(13-16)25-21(28)20(27)24-9-4-10-26-11-12-29-19(14-26)15-5-2-1-3-6-15/h1-3,5-8,13,19H,4,9-12,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRXFSSKEIZYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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